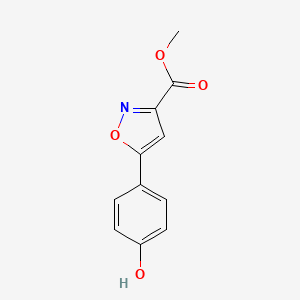

Methyl 5-(4-hydroxyphenyl)isoxazole-3-carboxylate

Übersicht

Beschreibung

Methyl 5-(4-hydroxyphenyl)isoxazole-3-carboxylate is a chemical compound with the molecular formula C11H9NO4 and a molecular weight of 219.2 g/mol It is a derivative of isoxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Methyl 5-(4-hydroxyphenyl)isoxazole-3-carboxylate can be synthesized through several methods. One common approach involves the reaction of 4-hydroxybenzaldehyde with hydroxylamine hydrochloride to form 4-hydroxybenzaldoxime. This intermediate is then subjected to cyclization with acetic anhydride to yield 5-(4-hydroxyphenyl)isoxazole-3-carboxylic acid. Finally, esterification of the carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid produces this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 5-(4-hydroxyphenyl)isoxazole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The nitro group can be reduced to an amine.

Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 5-(4-hydroxyphenyl)isoxazole-3-carboxaldehyde.

Reduction: Formation of 5-(4-aminophenyl)isoxazole-3-carboxylate.

Substitution: Formation of 5-(4-halophenyl)isoxazole-3-carboxylate.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Methyl 5-(4-hydroxyphenyl)isoxazole-3-carboxylate has been investigated for its potential anticancer properties. Studies have shown that isoxazole derivatives can exhibit varying degrees of cytotoxicity against different cancer cell lines. For instance, certain derivatives have been identified as effective inhibitors of histone deacetylases (HDACs), which are crucial in cancer progression and cell proliferation. The introduction of hydroxyl groups at specific positions on the phenyl ring enhances the anticancer activity of these compounds by improving their binding affinity to target proteins involved in cancer pathways .

Enzyme Inhibition

This compound has also been studied for its inhibitory effects on various enzymes, particularly those involved in infectious diseases. Research indicates that this compound can inhibit the activity of MptpB, an enzyme critical for the survival of Mycobacterium tuberculosis. The compound's structure allows for effective binding and inhibition, reducing mycobacterial burden in macrophage infections .

Table 1: Inhibitory Activity of Isoxazole Derivatives

| Compound | Target Enzyme | IC50 (µM) | Selectivity |

|---|---|---|---|

| A | MptpB | 0.9 | High |

| B | hPTP1B | 17 | Moderate |

| C | VHR Phosphatase | >500 | Low |

Antioxidant Properties

The antioxidant capabilities of this compound have been evaluated using both in vitro and in vivo models. Studies involving human primary fibroblasts and Caenorhabditis elegans as model organisms have demonstrated that this compound exhibits superior antioxidant activity compared to traditional antioxidants like quercetin . This property is particularly relevant in the context of aging and age-related diseases, where oxidative stress plays a significant role.

Synthetic Applications

In addition to its biological applications, this compound serves as a versatile intermediate in organic synthesis. It can be utilized in various coupling reactions and modifications to develop new derivatives with enhanced biological activities. For example, it has been employed in the preparation of aminopyrazole amide derivatives, which are being explored as potential Raf kinase inhibitors in melanoma cells .

Case Study 1: Anticancer Screening

A series of isoxazole derivatives were synthesized and screened for anticancer activity against several human cancer cell lines. Among these, this compound exhibited significant cytotoxic effects, leading to cell cycle arrest and apoptosis in treated cells.

Case Study 2: Enzyme Inhibition

In a study focusing on Mycobacterium tuberculosis, this compound was shown to effectively reduce bacterial survival rates in infected macrophages, demonstrating its potential as a therapeutic agent against tuberculosis.

Wirkmechanismus

The mechanism of action of methyl 5-(4-hydroxyphenyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, its anti-inflammatory effects may be mediated through the inhibition of cyclooxygenase enzymes, which are involved in the production of pro-inflammatory mediators. Additionally, its antimicrobial activity may result from the disruption of bacterial cell wall synthesis or interference with essential metabolic pathways .

Vergleich Mit ähnlichen Verbindungen

Methyl 5-(4-hydroxyphenyl)isoxazole-3-carboxylate can be compared with other similar compounds, such as:

Methyl 5-phenylisoxazole-3-carboxylate: Lacks the hydroxyl group, which may result in different chemical reactivity and biological activity.

5-(4-hydroxyphenyl)isoxazole-3-carboxylic acid: The carboxylic acid form, which may have different solubility and reactivity compared to the methyl ester.

3-(4-bromophenyl)-5-(4-hydroxyphenyl)isoxazole: Contains a bromine atom, which may enhance its biological activity or alter its chemical properties.

These comparisons highlight the unique features of this compound, such as its specific functional groups and their influence on its chemical and biological properties.

Biologische Aktivität

Methyl 5-(4-hydroxyphenyl)isoxazole-3-carboxylate is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms, research findings, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound has the molecular formula and a CAS number of 60640-71-3. The compound features an isoxazole ring, which is a five-membered heterocyclic structure containing nitrogen and oxygen atoms, along with a para-hydroxyphenyl group that enhances its chemical reactivity and biological activity .

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

-

Anticancer Activity :

- Studies have shown that this compound can inhibit the growth of various cancer cell lines, including lung cancer (A549 cells) and others. For example, derivatives of isoxazoles have demonstrated significant anticancer properties, with some exhibiting IC50 values comparable to established chemotherapeutics like doxorubicin .

- Antioxidant Properties :

- Enzyme Inhibition :

The biological activities of this compound are attributed to its ability to interact with specific molecular targets:

- The hydroxyl group on the phenyl ring facilitates hydrogen bonding with target proteins or enzymes, enhancing binding affinity.

- The isoxazole ring can engage in π–π stacking interactions with aromatic residues in target proteins, influencing their activity.

Comparative Studies

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Methyl 5-(2-hydroxyphenyl)isoxazole-3-carboxylate | Hydroxyl group at ortho position | |

| Methyl 4-(hydroxyphenyl)isoxazole-3-carboxylate | Hydroxyl group at para position | |

| Ethyl 5-(4-hydroxyphenyl)isoxazole-3-carboxylate | Ethyl group instead of methyl |

The positioning of the hydroxy group significantly influences the bioactivity and reactivity of these compounds. This compound displays enhanced anticancer activity compared to its ortho-substituted counterpart due to better spatial orientation for interaction with biological targets .

Case Studies

Several studies have explored the application of this compound in various therapeutic contexts:

- A study published in MDPI highlighted its potential as an HDAC inhibitor, showcasing its ability to induce apoptosis in cancer cells through modulation of epigenetic factors .

- Another investigation focused on its synthesis and evaluation against lung cancer cells, revealing promising results that warrant further exploration for drug development .

Eigenschaften

IUPAC Name |

methyl 5-(4-hydroxyphenyl)-1,2-oxazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO4/c1-15-11(14)9-6-10(16-12-9)7-2-4-8(13)5-3-7/h2-6,13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZJBPTJJWQRQPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NOC(=C1)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.